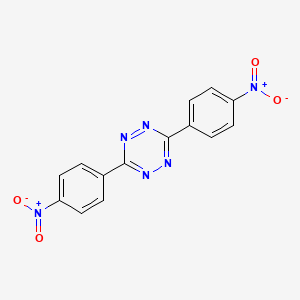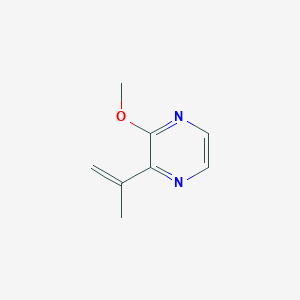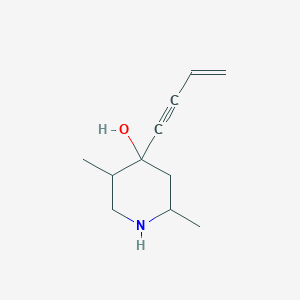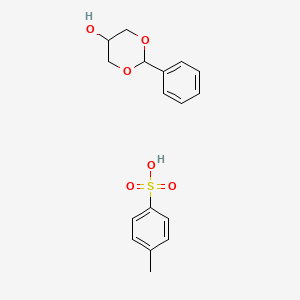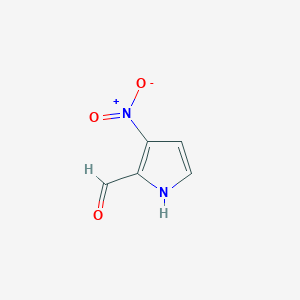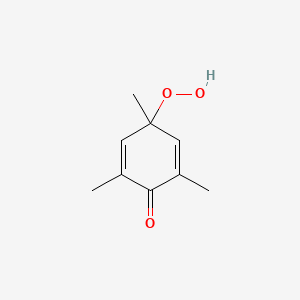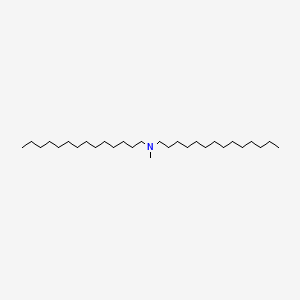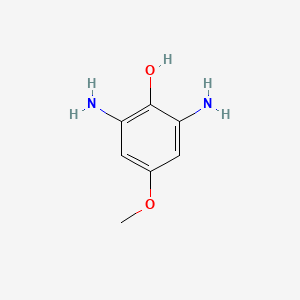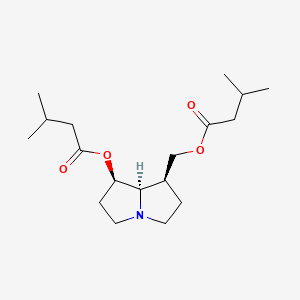![molecular formula C16H14Cl2N2O B14674426 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38053-00-8](/img/structure/B14674426.png)
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of a phenanthridine core substituted with dichloro groups and an amino-propanol side chain
Preparation Methods
The synthesis of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Dichloro Groups: The dichloro groups are introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Attachment of the Amino-Propanol Side Chain: The final step involves the nucleophilic substitution reaction where the amino-propanol side chain is attached to the phenanthridine core using reagents like sodium hydride and 3-chloropropanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol can be compared with other phenanthridine derivatives and related compounds:
Phenanthridine: The parent compound, phenanthridine, lacks the dichloro and amino-propanol substituents but shares the core structure.
3-Aminopropan-1-ol: This compound has a similar amino-propanol side chain but lacks the phenanthridine core and dichloro groups.
Dichlorophenanthridine: This compound contains the dichloro groups and phenanthridine core but lacks the amino-propanol side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
38053-00-8 |
|---|---|
Molecular Formula |
C16H14Cl2N2O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[(3,8-dichlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14Cl2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20) |
InChI Key |
NPMYLGSWTFRJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


